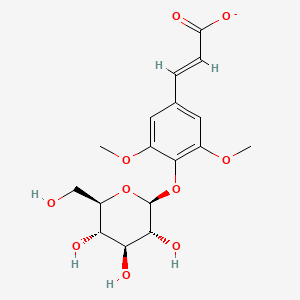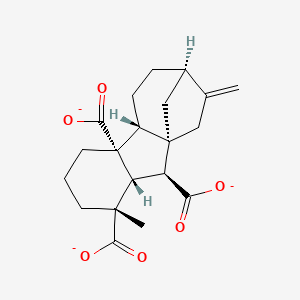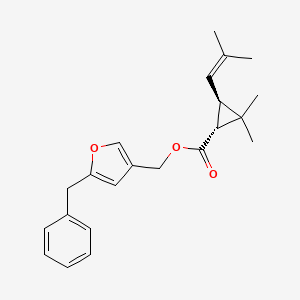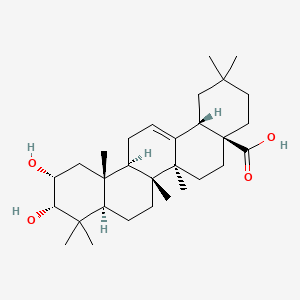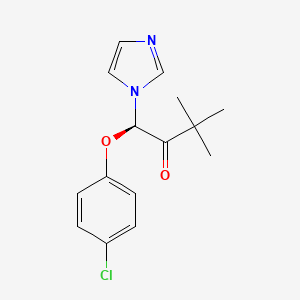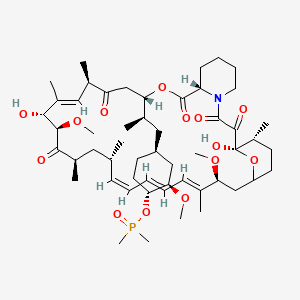
42-(Dimethylphosphinate)rapamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AP 23573 is a macrolide lactam.
Wissenschaftliche Forschungsanwendungen
Gene Expression Regulation : Rapamycin-based dimerizer systems, including its analogs like 42-(Dimethylphosphinate)rapamycin, are used for controlling gene expression. This approach offers advantages such as tight regulation, modularity for improvements, and assembly from human proteins to minimize immune responses in clinical applications (Pollock & Clackson, 2002).
Tool in Cell Biology and Pharmacology : Rapamycin and its analogs function as inducers of dimerization to activate enzyme activity inside cells. Developments like photoactivatable derivatives make rapamycin a versatile tool for basic science (Putyrski & Schultz, 2012).
mTORC1 and mTORC2 Pathway Studies : Rapamycin and its analogs are key in studying mTORC1 and mTORC2 pathways. These pathways are crucial for cell growth and survival, and rapamycin's ability to inhibit them provides insights into cellular processes and potential therapeutic applications (Sarbassov et al., 2006).
Exploring Drug Efficacy in Alzheimer's Disease : Studies involving rapamycin analogs like 42-(Dimethylphosphinate)rapamycin explore their effectiveness in managing conditions like Alzheimer’s Disease, particularly focusing on aspects like autophagy and amyloid-β concentration (Zhang et al., 2017).
Protein Interaction Studies : The FKBP12-Rapamycin complex and its interactions with other proteins are central to understanding rapamycin's immunosuppressive and potential anticancer properties. This complex mediates protein dimerization, which is pivotal in various cellular functions (Choi et al., 1996).
Immunosuppression and T Cell Regulation : Rapamycin selectively expands regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property makes it useful in understanding immune responses and potential therapeutic applications in T-cell-mediated diseases (Battaglia et al., 2005).
Synthesis and Chemical Modification : The lipase-catalyzed acylation of rapamycin, leading to the synthesis of 42-hemiesters and analogs like temsirolimus, is significant in the field of organic chemistry and drug development (Gu et al., 2005).
Eigenschaften
Molekularformel |
C53H84NO14P |
|---|---|
Molekulargewicht |
990.2 g/mol |
IUPAC-Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
InChI-Schlüssel |
BUROJSBIWGDYCN-KMXFESHVSA-N |
Isomerische SMILES |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Kanonische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Piktogramme |
Health Hazard; Environmental Hazard |
Synonyme |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




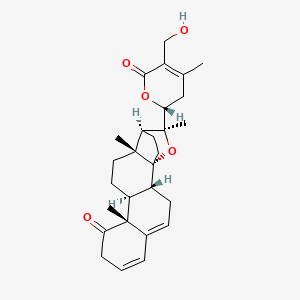


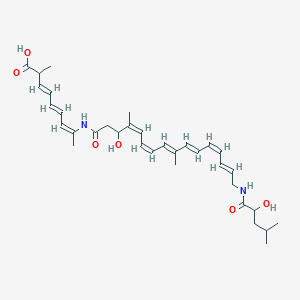
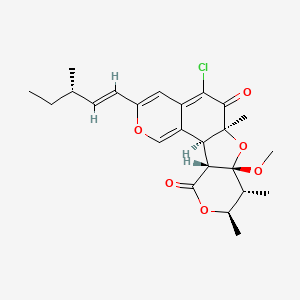


![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
